molecular formula C15H18N2O2 B11180577 4-(acetylamino)-N,N-di(prop-2-en-1-yl)benzamide

4-(acetylamino)-N,N-di(prop-2-en-1-yl)benzamide

Cat. No.: B11180577
M. Wt: 258.32 g/mol
InChI Key: XVCCOZHDKTWDDY-UHFFFAOYSA-N
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Description

4-Acetamido-N,N-bis(prop-2-en-1-yl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetamido group and two prop-2-en-1-yl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N,N-bis(prop-2-en-1-yl)benzamide typically involves the reaction of benzamide derivatives with acetamido and prop-2-en-1-yl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-N,N-bis(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-Acetamido-N,N-bis(prop-2-en-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetamido-N,N-bis(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The acetamido and prop-2-en-1-yl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetamido-N,N-bis(prop-2-en-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

4-acetamido-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C15H18N2O2/c1-4-10-17(11-5-2)15(19)13-6-8-14(9-7-13)16-12(3)18/h4-9H,1-2,10-11H2,3H3,(H,16,18)

InChI Key

XVCCOZHDKTWDDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N(CC=C)CC=C

Origin of Product

United States

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